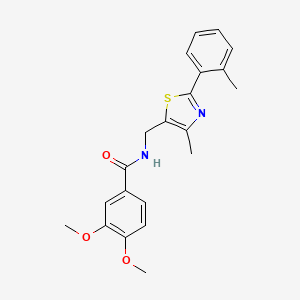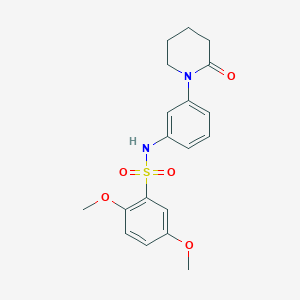
5-amino-7-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-7-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one is a chemical compound that has been studied for its potential applications in the field of medicinal chemistry . It is a benzoxazine derivative, a class of compounds that have attracted interest due to their synthetic and biological applications .
Synthesis Analysis
The synthesis of 5-amino-7-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one and its derivatives has been achieved through a copper (I) catalyzed one-pot reaction of various aromatic aldehydes . The structures of the synthesized compounds were confirmed by 1H NMR, 13C NMR, and mass spectra .Molecular Structure Analysis
The molecular structure of 5-amino-7-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one has been confirmed through various spectroscopic techniques, including 1H NMR, 13C NMR, and mass spectra .Chemical Reactions Analysis
The compound has been involved in copper (I) catalyzed one-pot reactions with various aromatic aldehydes to produce novel 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids .Applications De Recherche Scientifique
Antibacterial Properties
5-Amino-7-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one exhibits antibacterial activity. Researchers have investigated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. It may serve as a potential lead compound for developing novel antibacterial agents .
Anticancer Potential
Studies have highlighted the anticancer properties of this compound. It inhibits proliferation in cancer cell lines, including lung cancer cells (A549 and NCI-H460). The IC50 values suggest its potential as an antitumor agent .
Antithrombotic Activity
Researchers have explored the antithrombotic effects of 5-amino-7-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one. It may interfere with platelet aggregation and thrombus formation, making it relevant in cardiovascular research .
Anticonvulsant Properties
The compound has demonstrated anticonvulsant activity in preclinical studies. Investigations suggest that it modulates neuronal excitability, making it a candidate for epilepsy research .
5-HT6 Receptor Antagonism
5-HT6 receptors play a role in cognitive function and memory. This compound acts as an antagonist at these receptors, potentially influencing neurodegenerative diseases and cognitive disorders .
Bladder-Selective Potassium Channel Openers
Researchers have explored the effects of 5-amino-7-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one on potassium channels. It may selectively open bladder-specific potassium channels, which could have implications in urinary disorders .
Mécanisme D'action
Mode of Action
Similar compounds have been shown to interact with various cellular targets, leading to changes in cell function .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which affects its efficacy and safety .
Result of Action
Similar compounds have shown antiproliferative activities against certain cancer cell lines .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. Specific information on how these factors influence the action of 5-amino-7-bromo-3,4-dihydro-2h-1,4-benzoxazin-3-one is currently unavailable .
Orientations Futures
The future directions for research on 5-amino-7-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one could involve further exploration of its potential applications in medicinal chemistry, particularly its anticancer activity . Further studies could also investigate the compound’s mechanism of action and its physical and chemical properties.
Propriétés
IUPAC Name |
5-amino-7-bromo-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O2/c9-4-1-5(10)8-6(2-4)13-3-7(12)11-8/h1-2H,3,10H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHIJATXUJPVGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2O1)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-7-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(Difluoromethyl)-4-methylpyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2797928.png)
![4-piperidin-1-ylsulfonyl-N-[4-[4-[(4-piperidin-1-ylsulfonylbenzoyl)amino]phenyl]phenyl]benzamide](/img/structure/B2797929.png)
![N-((1-methylpiperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2797931.png)

![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2797933.png)
![5-(4-(furan-2-carbonyl)piperazin-1-yl)-1,6-dimethyl-3-phenethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2797934.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide](/img/structure/B2797935.png)

![2-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-4-oxo-4H-chromen-7-yl)oxy)acetamide](/img/structure/B2797937.png)
![ethyl (2S)-7-azabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride](/img/no-structure.png)
![5-[Benzyl(methyl)sulfamoyl]-2-chlorobenzoic acid](/img/structure/B2797942.png)
